N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of various functional groups, including a chloro substituent, a dimethylamino group, and a tert-butylphenyl moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with 2-(4-tert-butylphenyl)-2-(dimethylamino)ethylamine under acidic or basic conditions. The reaction may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar chromene core structure.
Acetylacetone: Another compound with a chromene core, known for its use in organic synthesis.
Diketene: A reactive intermediate used in the synthesis of various chromene derivatives.
Uniqueness
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butylphenyl and dimethylamino groups enhances its stability and solubility, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H27ClN2O3 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H27ClN2O3/c1-24(2,3)16-8-6-15(7-9-16)19(27(4)5)14-26-23(29)22-13-20(28)18-12-17(25)10-11-21(18)30-22/h6-13,19H,14H2,1-5H3,(H,26,29) |
InChI Key |
KTNHDXXUAJULNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.